![molecular formula C16H17Cl2N5O B5379904 N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)
N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, commonly known as DPA, is a highly potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
DPA exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the development and progression of cancer. By inhibiting CK2, DPA can suppress the growth of cancer cells and induce apoptosis. Furthermore, CK2 is also involved in the regulation of viral replication, and inhibition of CK2 by DPA can inhibit the replication of various viruses.
Biochemical and Physiological Effects:
DPA has been shown to have potent inhibitory effects on CK2 activity both in vitro and in vivo. In addition, DPA has been shown to have minimal toxicity and good bioavailability in animal models. DPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, DPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments. It is relatively easy to synthesize with high yield and purity. It has potent inhibitory effects on CK2 activity and can be used as a tool compound to study the role of CK2 in various cellular processes. However, DPA also has some limitations. It is relatively expensive compared to other CK2 inhibitors, and its specificity for CK2 needs to be carefully evaluated in each experimental system.
Future Directions
There are several future directions for the development and application of DPA. First, further studies are needed to evaluate the specificity of DPA for CK2 in various experimental systems. Second, the potential therapeutic applications of DPA in various diseases need to be further explored in preclinical and clinical studies. Third, the development of more potent and selective CK2 inhibitors based on the structure of DPA is warranted. Fourth, the combination of DPA with other therapeutic agents may enhance its efficacy and reduce its toxicity. Finally, the development of novel delivery systems for DPA may improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of DPA involves a series of chemical reactions starting from 2,4-dichloroaniline and 2-pyrimidinylpiperazine. The intermediate product is then treated with acetic anhydride to obtain the final product, DPA. The synthesis of DPA is relatively simple and can be achieved with high yield and purity.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and viral infections. DPA has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In addition, DPA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA has been shown to inhibit the replication of various viruses including HIV, HCV, and SARS-CoV-2.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c17-12-2-3-14(13(18)10-12)21-15(24)11-22-6-8-23(9-7-22)16-19-4-1-5-20-16/h1-5,10H,6-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIUKTZBDFURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-oxo-3-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5379821.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)
![(3aR*,5S*,6S*,7aS*)-2-[(2-cyclohexyl-5-pyrimidinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5379826.png)
![N-ethyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5379834.png)
![(1H-imidazol-2-ylmethyl)[(2-isopropylpyrimidin-4-yl)methyl]methylamine](/img/structure/B5379838.png)
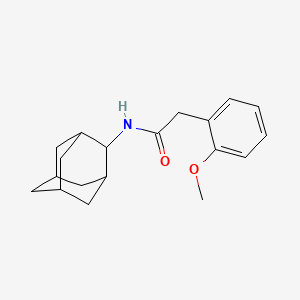
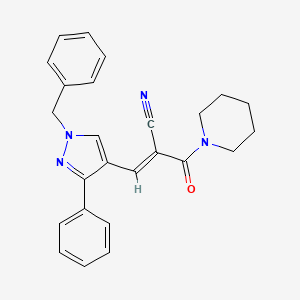
![2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5379858.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)
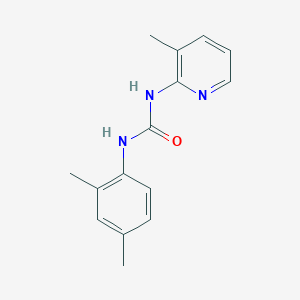
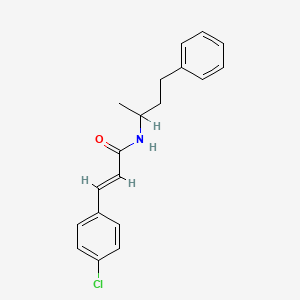
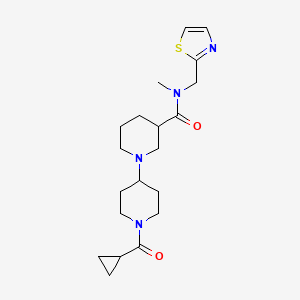
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)